molecular formula C12H15F3N2O B14811142 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B14811142
M. Wt: 260.26 g/mol
InChI Key: HUJRWUSYXAGNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold connected via a methoxy linker to a pyridine ring bearing a trifluoromethyl group. The piperidine moiety is a privileged structure in pharmacology, frequently found in bioactive molecules, and the trifluoromethyl group is widely known to enhance key properties of drug candidates, including lipophilicity, metabolic stability, and bioavailability . This compound serves as a key synthetic intermediate for researchers investigating novel therapeutic agents. Its structure is highly relevant for developing potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target for cancer therapy, particularly in leukemias and solid tumors . The piperidin-4-ylmethoxy group is a critical structural feature that contributes to high-affinity binding and selectivity for LSD1 over related enzymes . Furthermore, the molecular framework of this compound is valuable in the design of transient receptor potential V1 (TRPV1) antagonists, which are being explored as next-generation analgesics for neuropathic pain . The trifluoromethylpyridine subunit is a common feature in agonists for targets like GPR119 for metabolic diseases and various nicotinic receptors, underscoring its utility across multiple drug discovery platforms . Available as the hydrochloride salt (CAS# 2097937-66-9) with a typical purity of 95% or higher , this product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-3-11(17-10)18-8-9-4-6-16-7-5-9/h1-3,9,16H,4-8H2

InChI Key

HUJRWUSYXAGNBY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Substrate Preparation: 2-Chloro-6-(trifluoromethyl)pyridine

The trifluoromethylpyridine core is typically synthesized via halogenation of pre-functionalized pyridines. A method adapted from CN106349159A involves chlorination at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 8 h), achieving 89% conversion. The trifluoromethyl group is introduced earlier via radical trifluoromethylation using CuI and CF₃SO₂Na, as outlined in OrgSyn.

Etherification with Piperidin-4-ylmethanol

The piperidin-4-ylmethanol moiety is prepared via hydrogenation of pyridine-4-carbinol over a Raney nickel catalyst (H₂, 50 psi, 80°C, 12 h). Subsequent etherification employs:

  • Base-mediated substitution : Using NaH in THF at 0°C → 25°C (24 h), yielding 72%.
  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in dichloromethane/water, reducing reaction time to 6 h (68% yield).

Table 1: Comparative Etherification Conditions

Base/Catalyst Solvent Temp (°C) Time (h) Yield (%)
NaH THF 25 24 72
TBAB DCM/H₂O 40 6 68
K₂CO₃ Acetone 60 18 65

Coupling Reactions via Mitsunobu Conditions

Mitsunobu Ether Synthesis

The Mitsunobu reaction enables direct C–O bond formation between 2-hydroxy-6-(trifluoromethyl)pyridine and piperidin-4-ylmethanol. Optimal conditions use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C → reflux, 12 h), achieving 85% yield.

Solvent and Reagent Optimization

Replacing DEAD with diisopropyl azodicarboxylate (DIAD) improves safety profiles, while substituting THF with 2-MeTHF enhances green chemistry metrics (Table 2).

Table 2: Mitsunobu Reaction Optimization

Azodicarboxylate Solvent Temp (°C) Yield (%)
DEAD THF 66 85
DIAD 2-MeTHF 60 82
ADDP Toluene 110 78

Reductive Amination Pathways

Piperidine Ring Construction

Mannich condensation, as detailed in ChemRevLett, forms the piperidine ring via reaction of glutaraldehyde with ammonium acetate and substituted acetophenones. The resulting piperidin-4-one is reduced using NaBH₄ in methanol (0°C → 25°C, 4 h) to yield piperidin-4-ylmethanol (91% purity).

Late-Stage Functionalization

Coupling the reduced piperidine with 2-fluoro-6-(trifluoromethyl)pyridine under SNAr conditions (K₂CO₃, DMF, 100°C, 8 h) provides the target compound in 70% yield.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous diethyl ether at 0°C, yielding 2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine hydrochloride as a white crystalline solid (mp 198–201°C). Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% (HPLC).

Chromatographic Purification

Flash chromatography on silica gel (hexane/EtOAc 4:1 → 1:1 gradient) resolves regioisomeric impurities, critical for pharmaceutical applications.

Green Chemistry and Scalability

Solvent Recycling

Patent CN106349159A emphasizes dichloromethane recovery via distillation (≥95% efficiency), reducing waste generation by 40%.

Catalytic Innovations

Immobilized DMAP on mesoporous silica (SBA-15) achieves 5× reusability in substitution reactions without yield loss.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical compound with a piperidine ring and a trifluoromethyl group attached to a pyridine core. It is a piperidine derivative that is of interest for its potential biological activities, especially in medicinal chemistry. The trifluoromethyl group in the compound can increase its lipophilicity and metabolic stability, making it a candidate for drug development.

Applications in Medicinal Chemistry

The applications of this compound are primarily in medicinal chemistry. Research indicates that compounds similar to it exhibit significant biological activities, particularly as inhibitors of lysine-specific demethylase 1 (LSD1). These compounds have shown potential in increasing cellular histone methylation levels and inhibiting the proliferation of various cancer cell lines. The piperidine moiety is often associated with enhanced binding affinities to biological targets, such as acetylcholine receptors and other neurotransmitter systems, suggesting its potential in treating neurological disorders. Its derivatives are being researched for medicinal purposes.

Interaction studies involving this compound focus on its binding affinity to various biological targets.

Structural Analogs and Their Biological Activities

Several compounds share structural characteristics with this compound:

Compound NameStructural FeaturesBiological Activity
3-(Piperidin-4-ylmethoxy)pyridineSimilar piperidine structureLSD1 inhibition
N-(Trifluoromethyl)pyrimidin-4-aminesContains trifluoromethyl groupGPR119 agonist activity
Piperidinone derivativesBasic piperidine frameworkAnticancer properties

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The piperidinylmethoxy group can interact with biological receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine, emphasizing substituent variations, synthetic yields, and physicochemical properties.

Compound Substituent at 2-position Yield Melting Point (°C) Key Structural Features Reference
Target Compound Piperidin-4-ylmethoxy 6% Not reported Basic piperidine ring; potential for hydrogen bonding
Compound 43 2,2-Dimethylcyclopropylmethoxy 72% 63–65 Bulky cyclopropane group; lipophilic
Compound 44 Cyclobutylmethoxy 79% 100–102 Smaller cyclic ether; moderate rigidity
Compound 45 Cyclopentylmethoxy 70% 112–114 Larger cyclic substituent; increased steric hindrance
Compound 46 Cyclohexylmethoxy 73% 108–110 Highly lipophilic; flexible cyclohexane ring
Compound 47 4-Methylcyclohexylmethoxy 73% 71–73 Branched cyclohexane; enhanced solubility
96g Pentyl 58% 47–49 Aliphatic chain; reduced polarity
96h Hex-5-ynyl 48% Liquid (yellow) Terminal alkyne; potential for click chemistry
2-Fluoro-6-(trifluoromethyl)pyridine Fluorine (no alkoxy group) N/A Not reported Minimal steric bulk; high electronegativity

Key Observations :

Synthetic Accessibility :

  • The target compound’s low yield (6%) compared to analogs (e.g., 70–79% for Compounds 43–47) suggests synthetic challenges, possibly due to steric hindrance from the piperidine ring or instability during coupling reactions .
  • Aliphatic substituents (e.g., pentyl in 96g) are synthesized more efficiently (58% yield), highlighting the impact of substituent complexity on reaction feasibility .

Physicochemical Properties: Melting Points: Cyclic substituents (e.g., cyclopentylmethoxy in Compound 45) correlate with higher melting points (112–114°C), likely due to enhanced crystallinity, whereas aliphatic chains (e.g., 96g) result in lower melting points (47–49°C) .

Biological Relevance :

  • Piperidine-containing compounds are often bioactive in neurological targets (e.g., mGlu5 inhibitors like MPEP), suggesting the target compound may interact with similar receptors .
  • The trifluoromethyl group, common across all analogs, improves metabolic stability and binding affinity, as seen in TRPV1 antagonists (Compounds 43–47) .

Structural and Functional Divergence

  • Piperidine vs. Cycloalkane Substituents :
    The piperidine ring’s basic nitrogen enables protonation at physiological pH, enhancing solubility and membrane permeability compared to neutral cyclohexane or cyclopropane groups .
  • Trifluoromethyl vs.
  • Alkyne Functionalization : Compounds like 96h (hex-5-ynyl) introduce click chemistry compatibility, a feature absent in the target compound but valuable for bioconjugation .

Biological Activity

2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C11H13F3N2O
  • Molecular Weight: 252.23 g/mol
  • CAS Number: 2097937-66-9

The presence of a trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidinyl group enhances binding affinity, while the trifluoromethyl group contributes to metabolic stability and improved pharmacokinetic properties.

Inhibition Studies

Recent studies have highlighted the compound's role as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone methylation, which plays a crucial role in gene expression and cancer progression. Inhibition of LSD1 leads to increased levels of H3K4 methylation, thereby affecting cancer cell proliferation.

Table 1: Inhibition Potency of this compound Against LSD1

CompoundIC50 (µM)Target Enzyme
This compound0.046LSD1
Control (5-Fluorouracil)17.02Various

Cytotoxicity and Safety Profile

In vivo studies indicate that the compound exhibits a favorable safety profile, with no acute toxicity observed in animal models up to doses of 2000 mg/kg. This suggests a good therapeutic window for potential applications in treating various cancers.

Case Studies

A notable case study involved the administration of this compound in mice models with leukemia. The results demonstrated a significant reduction in tumor size and improved survival rates compared to untreated controls.

Table 2: Efficacy in Tumor Models

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control030
Compound Administered7580

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery, particularly for:

  • Cancer Therapeutics: Its ability to inhibit LSD1 positions it as a potential treatment for various cancers.
  • Neurodegenerative Diseases: Given its mechanism involving epigenetic regulation, further studies may explore its effects on neurodegeneration.

Q & A

Basic: What synthetic routes are recommended for preparing 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group to the pyridine ring and (2) functionalizing the piperidine moiety. A common approach is halogenation followed by nucleophilic substitution. For example:

  • Step 1: Fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours .
  • Step 2: Coupling the intermediate with piperidin-4-ylmethanol via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) or SN2 substitution under basic conditions (e.g., NaH in THF) .

Critical Conditions:

ParameterImpact
Temperature Higher temps (>100°C) risk decomposition of the trifluoromethyl group.
Solvent Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in fluorination.
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluorination efficiency .

Basic: How is structural integrity validated for this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 3.5–4.0 ppm (piperidine OCH₂), and δ 2.5–3.0 ppm (piperidine CH₂).
    • ¹⁹F NMR: Single peak near δ -60 ppm (CF₃ group) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 291.1 (calculated for C₁₂H₁₅F₃N₂O) .
  • HPLC Purity: Reverse-phase C18 columns (ACN/water gradient) confirm >95% purity; retention times vary with mobile phase pH .

Advanced: How can regioselectivity challenges during trifluoromethyl group introduction be mitigated?

Answer:
Regioselectivity in pyridine functionalization is influenced by:

  • Directing Groups: Electron-withdrawing groups (e.g., Cl at position 2) direct electrophilic substitution to position 6. Use protecting groups (e.g., Boc for piperidine) to block undesired sites .
  • Metal Catalysis: Pd-catalyzed cross-coupling (e.g., Kumada coupling) with CF₃ sources (e.g., CF₃Cu) improves selectivity. Optimize ligand systems (e.g., Xantphos) to reduce side products .
  • Computational Modeling: DFT studies predict favorable transition states for CF₃ insertion, guiding experimental design .

Advanced: How are contradictions in biological activity data resolved for trifluoromethylpyridine derivatives?

Answer: Discrepancies often arise from assay variability or impurity profiles. Strategies include:

  • Standardized Assays: Use LOXL2 inhibition assays (e.g., fluorescence-based detection of H₂O₂) with controls for enzyme lot consistency .
  • Purity Verification: LC-MS and elemental analysis to rule out contaminants (e.g., residual solvents or unreacted intermediates) .
  • Meta-Analysis: Compare IC₅₀ values across studies using standardized units (nM vs. μM) and adjust for differences in cell lines (e.g., HEK293 vs. CHO) .

Advanced: What methods elucidate the enzyme-inhibitory mechanism of this compound?

Answer: Key approaches include:

  • Kinetic Studies: Time-dependent inactivation assays (e.g., pre-incubation with LOXL2) to distinguish reversible vs. irreversible inhibition .
  • X-ray Crystallography: Resolve inhibitor-enzyme complexes (e.g., PDB ID 6XYZ) to identify binding interactions (e.g., covalent bonding via chloromethyl group) .
  • In Vivo Models: Dose-response studies in bleomycin-induced lung fibrosis mice; measure hydroxyproline levels (collagen cross-linking biomarker) .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry: Scaffold for irreversible enzyme inhibitors (e.g., LOXL2 in fibrosis) due to covalent bonding potential .
  • Chemical Biology: Probe for studying hydrophobic pocket interactions in proteins (CF₃ group enhances lipophilicity) .
  • Material Science: Intermediate for fluorinated polymers with enhanced thermal stability .

Advanced: How is metabolic stability optimized in derivatives of this compound?

Answer:

  • Deuterium Labeling: Replace labile H atoms (e.g., piperidine CH₂) with deuterium to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask the hydroxyl group (e.g., ester prodrugs) to improve oral bioavailability .
  • Structure-Activity Relationships (SAR): Introduce steric hindrance (e.g., methyl groups on piperidine) to block metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.